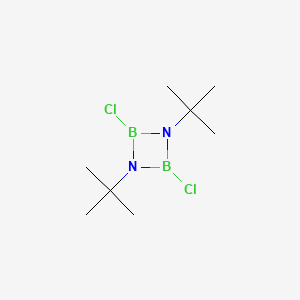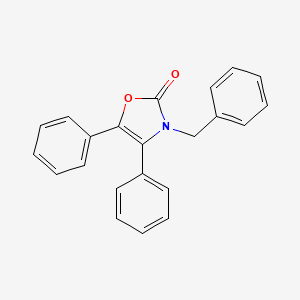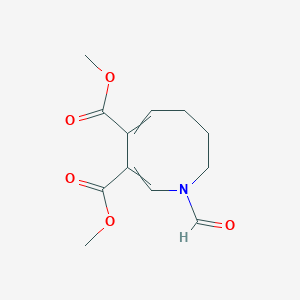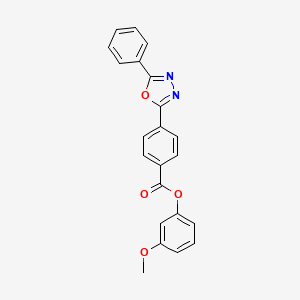
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine is a unique organoboron compound characterized by its two boron atoms and a diazadiboretidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine typically involves the reaction of tert-butyl-substituted amines with boron trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the diazadiboretidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The boron atoms can participate in redox reactions, altering the oxidation state of the compound.
Coordination Chemistry: The compound can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coordination Chemistry: Transition metal salts, such as palladium or platinum complexes, are used to form coordination compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield diazadiboretidine derivatives with different functional groups, while coordination chemistry can produce metal complexes with potential catalytic properties.
科学研究应用
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine has several scientific research applications, including:
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Catalysis: Its ability to form coordination complexes with transition metals makes it useful in catalytic processes, such as hydrogenation or cross-coupling reactions.
Medicinal Chemistry: The compound’s potential biological activity is being explored for developing new pharmaceuticals or therapeutic agents.
Organic Synthesis: It can be used as a building block for synthesizing more complex organic molecules, particularly those containing boron.
作用机制
The mechanism of action of 1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine involves its ability to interact with various molecular targets through its boron atoms and diazadiboretidine ring. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in chemical reactions. The boron atoms can participate in Lewis acid-base interactions, facilitating the formation of coordination complexes with other molecules.
相似化合物的比较
Similar Compounds
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine: This compound is unique due to its specific substitution pattern and steric hindrance.
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine: Similar structure but with methyl groups instead of chlorine atoms.
1,3-Di-tert-butyl-2,4-diphenyl-1,3,2,4-diazadiboretidine: Similar structure but with phenyl groups instead of chlorine atoms.
Uniqueness
This compound stands out due to its specific combination of tert-butyl and chlorine substituents, which provide unique steric and electronic properties
属性
CAS 编号 |
62948-81-6 |
|---|---|
分子式 |
C8H18B2Cl2N2 |
分子量 |
234.8 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine |
InChI |
InChI=1S/C8H18B2Cl2N2/c1-7(2,3)13-9(11)14(10(13)12)8(4,5)6/h1-6H3 |
InChI 键 |
BOOMFHCNEPRUOS-UHFFFAOYSA-N |
规范 SMILES |
B1(N(B(N1C(C)(C)C)Cl)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)

![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)

![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)

![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
